molecular formula C9H7ClF2O2 B15320311 2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone

2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone

Cat. No.: B15320311
M. Wt: 220.60 g/mol
InChI Key: IIFTYBJWBWAIHN-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7ClF2O2 It is a derivative of ethanone, characterized by the presence of chloro, difluoro, and methoxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone typically involves the reaction of 2,6-difluoro-4-methoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro and difluoro substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(2,6-dimethyl-phenyl)-2,2-difluoro-ethanone: Similar structure but with methyl groups instead of methoxy.

    2-Chloro-1-(3,4-difluoro-phenyl)-ethanone: Similar structure but with different positions of the fluoro groups.

Uniqueness

2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone is unique due to the presence of both difluoro and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

2-chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H7ClF2O2/c1-14-5-2-6(11)9(7(12)3-5)8(13)4-10/h2-3H,4H2,1H3

InChI Key

IIFTYBJWBWAIHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(=O)CCl)F

Origin of Product

United States

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